molecular formula C14H18N4OS B5410473 2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5410473
M. Wt: 290.39 g/mol
InChI Key: XSSIMOJBMFVIMJ-UHFFFAOYSA-N
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Description

This compound is a derivative of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms. It also contains an acetamide group and a thio group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, thioacetamide is generally prepared by treating acetamide with phosphorus pentasulfide . Triazoles can be synthesized using various methods, including the Huisgen cycloaddition or azide-alkyne Huisgen cycloaddition .


Molecular Structure Analysis

The molecule contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has an acetamide group (CH3C(O)NH2) and a thio group (S) attached to it .


Physical And Chemical Properties Analysis

Most amides are solids at room temperature, and they generally have high boiling points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Future Directions

The future directions of this compound would depend on its intended use. Triazoles have been studied for their potential in various fields due to their ability to bind with various enzymes and receptors .

properties

IUPAC Name

2-[[4-methyl-5-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9(2)10-4-6-11(7-5-10)13-16-17-14(18(13)3)20-8-12(15)19/h4-7,9H,8H2,1-3H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSIMOJBMFVIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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